N,N-dimethyl-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-23(2)30(26,27)17-5-3-15(4-6-17)20(25)24-10-7-14(8-11-24)18-21-22-19(28-18)16-9-12-29-13-16/h3-6,9,12-14H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOSXXMXUKEBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure with several pharmacologically relevant moieties:
- Oxadiazole Ring : Known for its antimicrobial and anticancer properties.
- Piperidine Moiety : Associated with various bioactivities including analgesic and anti-inflammatory effects.
- Sulfonamide Group : Provides antibacterial activity.
1. Antimicrobial Activity
Research has shown that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- A study highlighted that certain oxadiazole derivatives demonstrated strong activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 4–8 µM against drug-resistant strains .
- Salama et al. (2020) synthesized N-benzamide derivatives that exhibited enhanced antibacterial activity against Staphylococcus aureus and MRSA strains, surpassing conventional antibiotics like vancomycin .
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, compounds similar to the target compound have shown cytotoxicity against various cancer cell lines .
3. Anti-inflammatory Effects
The piperidine component of the compound contributes to its anti-inflammatory properties:
- Studies have reported that related piperidine derivatives exhibit significant inhibition of inflammatory mediators, suggesting potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Study Reference | Observations |
|---|---|---|
| Antimicrobial | Dhumal et al. (2016) | Effective against M. bovis BCG; binding affinity to InhA enzyme confirmed. |
| Anticancer | Salama et al. (2020) | Compounds showed 4x potency against MRSA compared to vancomycin. |
| Anti-inflammatory | Kumar et al. (2009) | Demonstrated inhibition of pro-inflammatory cytokines in vitro. |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Key Enzymes : The oxadiazole moiety has been shown to inhibit enzymes critical for bacterial survival and fatty acid biosynthesis, such as enoyl-acyl carrier protein reductase (FabI) .
- Cell Cycle Disruption : In cancer cells, these compounds can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Solubility: N,N-Dimethylation of the sulfonamide increases lipophilicity (logP ~2.8) relative to non-alkylated sulfonamides (logP ~1.5), impacting membrane permeability .
- Synthetic Complexity : The target compound requires multi-step synthesis (cyclization, sulfonylation, piperidine coupling), whereas triazole derivatives are synthesized in fewer steps .
Q & A
Q. Table 1: Reaction Condition Comparison
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxadiazole formation | POCl₃, 90°C, 3–6 hours | 60–75% | |
| Piperidine coupling | DCC, DMAP, CH₂Cl₂, RT, 12 hours | 70–85% |
How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Basic Research Question
A combination of techniques is required:
- ¹H/¹³C NMR : Confirm the presence of the thiophene protons (δ 7.2–7.8 ppm), oxadiazole-linked piperidine (δ 3.0–3.5 ppm), and dimethyl sulfonamide (δ 2.8–3.1 ppm) .
- FT-IR : Identify characteristic bands for sulfonamide (S=O at 1150–1300 cm⁻¹) and oxadiazole (C=N at 1600–1650 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected m/z: calculated via exact mass tools) .
What strategies are recommended for purifying this compound to achieve >95% purity?
Basic Research Question
- Recrystallization : Use methanol/water (2:1 v/v) to remove polar impurities .
- Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate 7:3 to 1:1) for non-polar byproducts .
- HPLC : For final purification, use a C18 column with acetonitrile/water (0.1% TFA) at 1.5 mL/min .
How can structure-activity relationship (SAR) studies evaluate the impact of the thiophene and oxadiazole moieties?
Advanced Research Question
- Functional group modifications : Synthesize analogs replacing thiophene with furan or phenyl rings. Test biological activity (e.g., enzyme inhibition assays) to assess moiety-specific effects .
- Piperidine substitution : Introduce methyl or fluorine groups at the piperidine nitrogen to study steric/electronic effects on target binding .
- Data analysis : Use regression models to correlate substituent properties (e.g., logP, polar surface area) with activity metrics .
What computational methods are suitable for predicting binding affinity with biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 or kinases). Focus on hydrogen bonds between the sulfonamide group and active-site residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore modeling : Identify critical features (e.g., oxadiazole as a hydrogen bond acceptor) using Discovery Studio .
How should researchers address discrepancies between in vitro and in vivo efficacy data?
Advanced Research Question
- Pharmacokinetic profiling : Measure bioavailability (e.g., rat plasma concentration via LC-MS) to identify absorption/metabolism issues .
- Metabolite identification : Use liver microsomes to detect oxidative metabolites that may reduce in vivo activity .
- Formulation optimization : Encapsulate the compound in PEGylated liposomes to enhance solubility and tissue penetration .
How to resolve contradictions in reported synthetic yields when scaling up the reaction?
Q. Data Contradiction Analysis
- Kinetic studies : Perform small-scale reactions at varying temperatures/pressures to identify rate-limiting steps .
- Heat/mass transfer analysis : Use computational fluid dynamics (CFD) to optimize stirring and cooling in large reactors .
- Byproduct characterization : Employ LC-MS to detect side products (e.g., hydrolyzed oxadiazole) and adjust reaction pH/temperature accordingly .
What in vitro models are appropriate for initial pharmacological screening?
Q. Methodological Guidance
- Enzyme inhibition assays : Test against COX-2 or HDACs using fluorogenic substrates (e.g., Ac-Tyr-Val-Arg-AMC for proteases) .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Membrane permeability : Perform Caco-2 monolayer assays to predict intestinal absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
